Product packaging for R-(+)-Mono-desmethylsibutramine(Cat. No.:CAS No. 229639-54-7)

R-(+)-Mono-desmethylsibutramine

Cat. No.: B10819492
CAS No.: 229639-54-7
M. Wt: 265.82 g/mol
InChI Key: PLXKZKLXYHLWHR-OAHLLOKOSA-N
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Description

Contextualization as a Metabolite of Interest in Research

Sibutramine (B127822) undergoes metabolism in the body, primarily in the liver, to form two major active metabolites: mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2). nih.govresearchgate.net R-(+)-Mono-desmethylsibutramine is one of the enantiomers of the M1 metabolite. nih.gov Research interest in this specific metabolite stems from the understanding that the therapeutic and other effects of sibutramine are largely attributable to its active metabolites. nih.gov

Significance of Enantiomeric Forms in Research Paradigms

The concept of enantiomers is central to understanding the activity of many pharmaceutical compounds. nih.govwisdomlib.orgencyclopedia.pub Enantiomers, being non-superimposable mirror images, can interact differently with the chiral environment of the human body, such as enzymes and receptors. chiralpedia.com This can lead to significant differences in their pharmacological and pharmacokinetic properties. chiralpedia.comnih.gov

In the context of sibutramine and its metabolites, the separation and individual study of the R-(+)- and S-(-)-enantiomers are critical. nih.govresearchgate.net Research has shown that the R-(+)-enantiomers of the desmethyl metabolites are pharmacologically more potent than their S-(-) counterparts. nih.gov For instance, studies have demonstrated that the R-(+)-enantiomers of both mono- and di-desmethylsibutramine exhibit greater anorexic effects and are more potent in animal models of antidepressant activity compared to the S-(-)-enantiomers and racemic sibutramine. nih.gov

The stereoselective biotransformation of sibutramine further underscores the importance of studying its enantiomeric metabolites. Research using rat hepatocytes has shown that the metabolic profile can differ depending on the starting enantiomer of sibutramine. nih.gov This highlights the necessity of enantiomer-specific analytical methods to accurately characterize the pharmacokinetics and pharmacodynamics of these compounds. researchgate.netnih.gov

Detailed Research Findings

The table below summarizes key research findings related to the enantioselective effects of sibutramine metabolites.

Compound Anorexic Effects Locomotor Activity Antidepressant-like Effects (Porsolt Swim Test) Neurotransmitter Uptake Inhibition
(R)-desmethylsibutramine Significantly greater than (S)-enantiomer and sibutramine. nih.govIncreased activity; more potent than (S)-enantiomer and sibutramine. nih.govReduced immobility time; more potent than (S)-enantiomer and sibutramine. nih.govMore potent at inhibiting norepinephrine (B1679862) and dopamine (B1211576) uptake than serotonin (B10506). nih.gov
(S)-desmethylsibutramine Less potent than (R)-enantiomer. nih.govIncreased activity, but less potent than (R)-enantiomer. nih.govReduced immobility time, but less potent than (R)-enantiomer. nih.govData not specified in the same comparative manner.
(R)-didesmethylsibutramine Significantly greater than (S)-enantiomer and sibutramine. nih.govIncreased activity; more potent than (S)-enantiomer and sibutramine. nih.govReduced immobility time; more potent than (S)-enantiomer and sibutramine. nih.govMore potent at inhibiting norepinephrine and dopamine uptake than serotonin. nih.gov
(S)-didesmethylsibutramine Less potent than (R)-enantiomer. nih.govIncreased activity, but less potent than (R)-enantiomer. nih.govReduced immobility time, but less potent than (R)-enantiomer. nih.govData not specified in the same comparative manner.
Racemic Sibutramine Less potent than (R)-enantiomers of metabolites. nih.govIncreased activity, but less potent than (R)-enantiomers of metabolites. nih.govReduced immobility time, but less potent than (R)-enantiomers of metabolites. nih.govMore potent at inhibiting norepinephrine and dopamine uptake than serotonin. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24ClN B10819492 R-(+)-Mono-desmethylsibutramine CAS No. 229639-54-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

229639-54-7

Molecular Formula

C16H24ClN

Molecular Weight

265.82 g/mol

IUPAC Name

(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine

InChI

InChI=1S/C16H24ClN/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13/h5-8,12,15,18H,4,9-11H2,1-3H3/t15-/m1/s1

InChI Key

PLXKZKLXYHLWHR-OAHLLOKOSA-N

Isomeric SMILES

CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)NC

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Strategies for Enantioselective Synthesis

The primary challenge in synthesizing R-(+)-Mono-desmethylsibutramine lies in achieving high enantiomeric purity. The main approaches include the chemical demethylation of sibutramine (B127822) followed by chiral resolution, and more recently, the use of biotransformation methods.

The synthesis of desmethylsibutramine (B128398) can be achieved through the chemical demethylation of its parent compound, sibutramine. General methods for the N-dealkylation of tertiary amines, such as the use of reagents like α-chloroethyl chloroformate or photoredox catalysis, can be employed. nih.govacs.org However, these methods typically yield a racemic mixture of (R)- and (S)-desmethylsibutramine.

To isolate the desired R-(+) enantiomer, a classical chemical resolution is necessary. This process involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These salts, having different physical properties, can then be separated by fractional crystallization. libretexts.org Commonly used chiral resolving agents for amines include chiral acids like (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid. libretexts.org Once the diastereomeric salt containing the R-(+) enantiomer is isolated, the chiral auxiliary can be removed to yield the enantiomerically pure this compound. libretexts.org

Another strategy involves the synthesis of desmethylsibutramine from precursors such as 1-(4-chlorophenyl)-cyclobutanecarbonitrile, which also results in a racemic mixture requiring subsequent resolution. ic.ac.uk

Biotransformation offers a promising and highly selective alternative for the synthesis of this compound. In humans, sibutramine is metabolized to its N-desmethyl metabolites, M1 (mono-desmethylsibutramine) and M2 (didesmethylsibutramine), primarily by the cytochrome P450 enzymes CYP2B6 and CYP2C19. wikipedia.org These enzymatic reactions can exhibit enantioselectivity. wikipedia.org

This in vivo process can be mimicked in vitro using either isolated enzymes or whole microbial systems, a technique known as microbial transformation. princeton.eduresearchgate.net This approach can serve as a "green" alternative to traditional chemical synthesis, often providing high regio- and enantioselectivity under mild reaction conditions. nih.govnih.gov Engineered enzymes, such as specific transaminases or oxidases, can also be developed to achieve the desired N-demethylation with high stereocontrol, offering a scalable and efficient route to enantiopure chiral amines like this compound. nih.govnih.gov

Preparation of Stable-Isotope Labeled Analogs for Research

Stable-isotope labeled analogs of this compound are invaluable tools in research, particularly for metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative mass spectrometry. princeton.edu The most common isotopes used are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

Deuterium-labeled analogs can be synthesized through hydrogen-deuterium exchange reactions, often catalyzed by a metal such as palladium. mdpi.com Introducing deuterium at specific sites can alter the metabolic profile of the molecule, potentially slowing down its degradation and prolonging its half-life. princeton.edu

Carbon-13 or carbon-11 (B1219553) labeled analogs are typically prepared by incorporating a labeled precursor at a key step in the synthesis. For instance, a labeled methyl group can be introduced via methylation of a corresponding normethyl precursor using a labeled methylating agent like [¹¹C]CH₃I or [¹³C]CH₃I. nih.govrsc.orgnih.gov This strategy has been successfully applied to the synthesis of other radiolabeled antidepressants and their metabolites. nih.gov

Synthesis of Related Stereoisomers and Analogues

The synthesis of stereoisomers and other analogues of this compound is crucial for structure-activity relationship (SAR) studies and for use as analytical reference standards.

The corresponding (S)-(-)-enantiomer of mono-desmethylsibutramine is typically obtained through the same synthetic routes as the (R)-(+)-enantiomer, with separation of the diastereomeric salts during chiral resolution providing access to both enantiomers.

Didesmethylsibutramine, the other primary active metabolite, is synthesized by the further N-demethylation of mono-desmethylsibutramine. wikipedia.org Synthetic routes to various hydroxylated metabolites of sibutramine, which are also products of in vivo metabolism, have been developed. google.comgoogle.comrsc.orgnih.gov These syntheses often start from a suitably functionalized precursor, such as a hydroxylated version of 1-(4-chlorophenyl)cyclobutanecarbonitrile. rsc.org

Furthermore, a range of other analogues, including benzylsibutramine and chlorosibutramine, have been synthesized. researchgate.net These compounds are often prepared to be used as reference materials in the detection and quantification of sibutramine and its metabolites in various samples, including those from dietary supplements. researchgate.net

Metabolic Pathways and Stereoselective Biotransformation Research

Primary Metabolic Pathways of Sibutramine (B127822) to Mono-Desmethylsibutramine

Sibutramine, administered as a racemic mixture, undergoes extensive first-pass metabolism in the liver, where it is converted to its primary active metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2). ualberta.ca The initial and principal metabolic step is N-demethylation, which removes one of the two methyl groups from the tertiary amine of the sibutramine molecule to form the secondary amine, M1. ualberta.canih.gov This conversion is critical as the pharmacological activity of sibutramine is primarily attributed to its desmethyl metabolites. drugbank.comnih.gov

The formation of M1 from sibutramine is a rapid process. ualberta.ca Studies using human liver microsomes (HLMs) have shown that there is no significant difference in the rate of formation of M1 from the R- and S-enantiomers of sibutramine. nih.gov However, the specific enzymes involved can exhibit some stereoselectivity.

Further Biotransformation of Mono-Desmethylsibutramine

Following its formation, mono-desmethylsibutramine serves as a substrate for further metabolic reactions, leading to a variety of other metabolites. These subsequent biotransformations include a second N-demethylation and hydroxylation followed by conjugation.

Mono-desmethylsibutramine (M1) is further demethylated to form di-desmethylsibutramine (M2), a primary amine and another pharmacologically active metabolite. ualberta.canih.govnih.govnih.gov This reaction involves the removal of the remaining methyl group from the nitrogen atom.

Research has revealed a notable stereoselectivity in this step. In human liver microsomes, the S-enantiomer of M1 is preferentially metabolized to M2 compared to the R-enantiomer. nih.gov The intrinsic clearance (Clint) for the formation of M2 from S-M1 is approximately 1.97 times higher than from R-M1. nih.gov

Beyond N-demethylation, M1 and M2 undergo hydroxylation to form hydroxylated metabolites. nih.govdrugbank.com These hydroxylated compounds are then subject to conjugation, resulting in pharmacologically inactive metabolites, designated as M5 and M6, which are ultimately excreted. drugbank.com

In vitro studies with rat hepatocytes have shown that incubation with R-sibutramine primarily leads to the formation of only M1 and M2 metabolites. nih.gov In contrast, incubation with S-sibutramine or the racemic mixture results in the formation of four major metabolites (M1, M2, M3, and M4) and several minor ones. nih.gov This suggests that the R-enantiomer follows a more direct metabolic pathway to its primary and secondary amine metabolites without significant formation of these other hydroxylated products. The S-enantiomers of M1 and M2 are more readily hydroxylated than their corresponding R-enantiomers. nih.gov

Enzymatic Systems Involved in Biotransformation Research

The metabolism of sibutramine and its metabolites is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.

Several CYP isoforms are implicated in the biotransformation of sibutramine. CYP3A4 is a principal enzyme involved in the initial N-demethylation of sibutramine to M1. ualberta.cadrugbank.com CYP3A5 also participates in the formation of M1 and displays a preference for metabolizing S-sibutramine to S-M1. nih.gov

CYP2B6 has been identified as a key enzyme in the formation of both M1 and M2. nih.gov In fact, some studies suggest that CYP2B6 is the primary catalyst for the formation of these two active metabolites. nih.gov CYP2C19 is also involved in all the metabolic reactions of sibutramine, including the formation of M1 and M2, as well as subsequent hydroxylations. nih.gov Genetic polymorphisms in these CYP enzymes, particularly CYP2B6 and CYP2C19, can significantly influence the pharmacokinetics of sibutramine and its metabolites. nih.govnih.gov

CYP IsoformRole in Sibutramine Metabolism
CYP3A4Primarily involved in the formation of M1 from sibutramine. ualberta.cadrugbank.com
CYP3A5Involved in M1 formation, with a preference for S-sibutramine. nih.gov
CYP2B6A primary catalyst for the formation of both M1 and M2. nih.gov
CYP2C19Participates in all metabolic reactions, including M1 and M2 formation and hydroxylation. nih.gov

In vitro studies have consistently demonstrated the stereoselective nature of sibutramine metabolism. While the initial formation of M1 from sibutramine shows little stereoselectivity in human liver microsomes, the subsequent metabolic steps are markedly different for the R- and S-enantiomers. nih.gov

The S-enantiomers of M1 and M2 are more rapidly metabolized to their respective downstream metabolites compared to the R-enantiomers. nih.gov Specifically, CYP2B6 metabolizes S-M1 to M2 more rapidly than R-M1. nih.gov In contrast, CYP2C19 catalyzes the formation of M2 from R-M1 more efficiently than from S-M1. nih.gov The most significant stereoselectivity is observed in the hydroxylation of M1 and M2, where CYP2B6 and CYP2C19 preferentially catalyze the formation of hydroxylated metabolites from the S-enantiomers. nih.gov This suggests that R-(+)-Mono-desmethylsibutramine has a longer metabolic half-life compared to its S-(-) counterpart.

Metabolic StepEnantiomeric PreferenceKey EnzymesFinding
Sibutramine → M1Little to no stereoselectivityCYP3A4, CYP2B6Formation rates are similar for R- and S-sibutramine in HLMs. nih.gov
M1 → M2S-M1 > R-M1CYP2B6CYP2B6 metabolizes S-M1 more rapidly. nih.gov
M1 → M2R-M1 > S-M1CYP2C19CYP2C19 catalyzes the formation from R-M1 more efficiently. nih.gov
M1 → Hydroxylated MetabolitesS-M1 >> R-M1CYP2B6, CYP2C19Significant preferential hydroxylation of the S-enantiomer. nih.gov
M2 → Hydroxylated MetabolitesS-M2 >> R-M2CYP2B6, CYP2C19Significant preferential hydroxylation of the S-enantiomer. nih.gov

Stereoselectivity of Metabolic Reactions in vitro

Differential Metabolism of R- and S-Enantiomers

The biotransformation of sibutramine is markedly influenced by its stereochemistry, a factor that extends to its pharmacologically active metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2). Studies have demonstrated a significant difference in the metabolic clearance of the R- and S-enantiomers of these metabolites.

In studies utilizing human liver microsomes, the S-enantiomers of M1 and M2 were found to be metabolized more readily than their corresponding R-enantiomers. nih.gov This preferential metabolism of the S-enantiomers results in a higher intrinsic clearance for the formation of subsequent metabolites. Specifically, the intrinsic clearance (Clint) ratio of S-enantiomers to R-enantiomers was 1.97 for the conversion of M1 to M2, 4.83 for the formation of hydroxylated M1 (HM1), and a striking 9.94 for the creation of hydroxylated M2 (HM2). nih.gov This indicates that the S-pathway is significantly more rapid.

This stereoselectivity is largely attributed to the specific cytochrome P450 (CYP) enzymes involved in the metabolic cascade. CYP2B6 and CYP2C19 have been identified as key players in all the metabolic reactions of sibutramine and its desmethylated metabolites. nih.gov Notably, CYP2B6 metabolizes S-M1 to M2 more rapidly than R-M1, with an intrinsic clearance ratio of 2.14. nih.gov Conversely, CYP2C19 shows a preference for the R-enantiomer, catalyzing the conversion of R-M1 to M2 more efficiently, with a Clint ratio of S-M1 to R-M1 of 0.65. nih.gov

The most pronounced enantioselectivity is observed in the hydroxylation of the desmethylated metabolites. Both CYP2B6 and CYP2C19 preferentially catalyze the formation of hydroxylated metabolites from the S-enantiomers. nih.gov This differential metabolism suggests that the R-enantiomer, this compound, is cleared more slowly from the body, which could contribute to its sustained pharmacological activity. In contrast, the S-enantiomer is more rapidly converted to downstream metabolites.

In Vitro and Ex Vivo Metabolic Studies (e.g., Rat Liver Microsomes, Hepatocytes)

The stereoselective metabolism of sibutramine and its metabolites has been extensively investigated using various in vitro and ex vivo systems, such as rat liver microsomes and primary cultures of hepatocytes. These models have been instrumental in elucidating the metabolic pathways and the enzymes responsible for the biotransformation of this compound.

In studies with rat liver microsomes, the primary metabolites formed from sibutramine were mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2). nih.gov The kinetics of the formation of these metabolites showed slight differences depending on the enantiomeric form of the parent sibutramine used. nih.gov

The stereoselectivity of sibutramine's biotransformation becomes even more apparent in primary cultures of rat hepatocytes. When R-sibutramine was incubated with rat hepatocytes, only M1 and M2 were formed as the main metabolites. nih.gov However, the incubation of S-sibutramine resulted in the formation of four major metabolites (M1, M2, M3, and M4) and several minor ones. nih.gov This suggests a more complex and extensive metabolic pathway for the S-enantiomer. The reduced biotransformation of R-sibutramine in hepatocytes points towards a potentially more favorable pharmacokinetic profile for this enantiomer. nih.gov

Further detailed investigations using human liver microsomes have pinpointed the specific cytochrome P450 enzymes involved. While CYP3A4 and CYP3A5 are involved in the initial N-demethylation of sibutramine to M1, CYP2B6 and CYP2C19 are responsible for the subsequent metabolic steps, including the conversion of M1 to M2 and the hydroxylation of both M1 and M2. nih.gov

The data from these in vitro studies highlight the significant role of stereochemistry in the metabolism of sibutramine's active metabolites. The slower metabolism of the R-enantiomer, this compound, in these experimental systems provides a biochemical basis for its observed pharmacological properties.

EnantiomerSubsequent MetaboliteIntrinsic Clearance (Clint) Ratio (S/R)Key Enzymes InvolvedReference
S-Mono-desmethylsibutramineDi-desmethylsibutramine1.97CYP2B6, CYP2C19 nih.gov
S-Mono-desmethylsibutramineHydroxyl M14.83CYP2B6, CYP2C19 nih.gov
S-Di-desmethylsibutramineHydroxyl M29.94CYP2B6, CYP2C19 nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chromatography is fundamental to separating the enantiomers of mono-desmethylsibutramine from its S-(-)-isomer and the parent drug, sibutramine (B127822).

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for the enantioselective determination of sibutramine and its metabolites. nih.govmdpi.com Direct HPLC techniques, which use a chiral selector within the stationary phase, are often preferred for their simplicity and speed. actamedicamarisiensis.ro

Protein-based CSPs, such as those based on α-acid glycoprotein (B1211001) (AGP), have proven effective. actamedicamarisiensis.ro Studies have demonstrated successful separation of the R(+) and S(-) isomers of mono-desmethylsibutramine (MDS) and di-desmethylsibutramine (DDS) from rat and human plasma. nih.govnih.gov A validated method uses a Chiral-AGP or Chiralcel AGP column with a mobile phase typically consisting of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724). nih.govnih.gov For instance, a mobile phase of 10 mM ammonium acetate buffer (pH 4.0) and acetonitrile (94:6, v/v) has been successfully employed. nih.gov The pH of the buffer in the mobile phase is a critical factor in achieving optimal chromatographic efficiency and resolution between the enantiomers. rsc.org

These methods are sensitive and conform to regulatory standards for bioanalytical method validation, making them suitable for profiling the plasma concentrations of the stereoisomers in pharmacokinetic studies. nih.govnih.gov

Table 1: Examples of LC Conditions for Chiral Separation of Sibutramine Metabolites This table is interactive. You can sort and filter the data.

Analyte(s) Chiral Stationary Phase Mobile Phase Composition Matrix Reference
R/S isomers of sibutramine, MDS, DDS Chiral-AGP 10 mM ammonium acetate buffer (pH 4.03) : acetonitrile (94:6, v/v) Rat Plasma nih.gov
R/S isomers of sibutramine, MDS, DDS Chiralcel AGP 10 mM ammonium acetate solution (pH 4.0) : acetonitrile (94:6, v/v) Human Plasma nih.gov
Sitagliptin enantiomers Chiralcel OD-RH 3 M KH₂PO₄ buffer (pH 4.0) : methanol (B129727) : acetonitrile (60:30:10, v/v/v) Bulk Drug rsc.org

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a robust technique for analyzing sibutramine metabolites. nih.gov While GC is highly effective for metabolite profiling, achieving enantiomeric separation requires specific chiral stationary phases, often based on cyclodextrin (B1172386) derivatives. researchgate.net

In typical GC-MS analysis of sibutramine metabolites, which retain the chiral carbon, samples undergo a pretreatment process. nih.gov This often involves liquid-liquid extraction, enzymatic hydrolysis to cleave glucuronide conjugates, and derivatization to increase volatility and thermal stability. nih.gov Common derivatizing agents include those that form methyl and trimethylsilyl (B98337) derivatives, which are then analyzed in electron ionization (EI) mode. nih.govwiley.com

While many GC-MS methods are developed for the general quantification of sibutramine in samples like dietary supplements, they establish the foundation for more specialized chiral analyses. mdpi.comresearchgate.net These methods are valued for their sensitivity and reliability, with developed protocols demonstrating good linearity, accuracy, and precision. mdpi.comresearchgate.net For instance, a validated GC-MS method for sibutramine achieved a limit of detection (LOD) of 0.181 μg/mL and a limit of quantification (LOQ) of 0.5488 μg/mL. mdpi.comresearchgate.net

Mass Spectrometry (MS) Applications in Identification and Trace Analysis

Mass spectrometry is an indispensable tool for the structural confirmation and sensitive quantification of R-(+)-Mono-desmethylsibutramine, often coupled with a chromatographic inlet.

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for clinical pharmacokinetics due to its high selectivity, sensitivity, and reproducibility. nih.gov Electrospray ionization (ESI) is a commonly used ionization technique for this purpose, gently generating gas-phase ions from the liquid phase, making it suitable for analyzing metabolites like mono-desmethylsibutramine. nih.govnih.gov

LC-MS/MS methods have been developed and validated for the simultaneous quantification of sibutramine and its active metabolites, including mono-desmethylsibutramine, in human plasma. nih.gov These assays typically operate in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govnih.gov For example, the transition for mono-desmethylsibutramine (DSB) has been identified at m/z 266.3 → 125.3. nih.gov The use of deuterated internal standards helps to ensure accuracy and precision. nih.govresearchgate.net

These methods are capable of achieving low limits of quantification, often in the picogram per milliliter (pg/mL) range, making them well-suited for bioequivalence and pharmacokinetic studies. nih.gov Liquid chromatography-ion trap mass spectrometry has also been utilized to detect and characterize sibutramine metabolites from incubations in rat hepatocytes, identifying nineteen metabolites and their isomers through MS² and MS³ experiments. nih.gov

Table 2: Selected MRM Transitions for Sibutramine and its Metabolites via LC-ESI-MS/MS This table is interactive. You can sort and filter the data.

Compound Precursor Ion (m/z) Product Ion (m/z) Application Reference
Sibutramine (SB) 280.3 124.9 Quantification in human plasma nih.gov
Mono-desmethylsibutramine (DSB) 266.3 125.3 Quantification in human plasma nih.gov
Di-desmethylsibutramine (DDSB) 252.2 124.9 Quantification in human plasma nih.gov
Di-desmethylsibutramine (BTS 54,505) 252.00 125.00 Quantification in human plasma nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a key technique for identifying and profiling sibutramine metabolites in biological samples such as urine. nih.gov A comprehensive study aimed at identifying urinary metabolites involved pretreatment of samples, including enzymatic hydrolysis, followed by derivatization. nih.gov This process allowed for the identification of six main urinary metabolites, including mono-desmethylsibutramine (also referred to as nor-sibutramine) and di-desmethylsibutramine. nih.gov

The fragmentation patterns of the derivatized metabolites are studied using electron ionization (EI), providing structural information for identification. wiley.com GC-MS methods can be optimized for rapid screening. For example, a method for detecting sibutramine in dietary supplements was developed with a total run time of 12 minutes. mdpi.com The sensitivity of such methods is sufficient for various applications, including anti-doping analysis, with detectable concentrations in the 10 to 50 ng/mL range, satisfying the requirements of organizations like the World Anti-Doping Agency (WADA). nih.gov The use of selected ion monitoring (SIM) mode can enhance sensitivity compared to the full scan mode by reducing background noise. mdpi.com

Ambient ionization mass spectrometry techniques allow for the analysis of samples in their native environment with minimal or no sample preparation. youtube.com These methods ionize samples outside of the mass spectrometer's vacuum system. youtube.com

Direct Analysis in Real Time (DART) is one such technique that uses a stream of heated, excited gas (typically helium or nitrogen) to desorb and ionize analytes from a sample surface. youtube.com Thermal Desorption DART (TD-DART-MS) has been shown to be a rapid and sensitive tool for screening various compounds, including novel psychoactive substances. nist.gov This approach could potentially be applied to the rapid detection of sibutramine and its analogues like this compound in various materials. nist.gov

Other ambient methods include Desorption Electrospray Ionization (DESI), which uses a spray of charged solvent droplets to extract and ionize analytes from a surface. nih.gov These techniques are powerful for trace analysis and high-throughput screening, offering a potential pathway for on-site or rapid laboratory-based screening of suspect materials for undeclared sibutramine metabolites. youtube.comnist.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in elucidating the chemical structure and quantifying this compound. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface-Enhanced Raman Spectroscopy (SERS), and UV-Visible Spectrophotometry provide distinct and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of chemical compounds. While ¹H-NMR and ¹³C-NMR have been utilized to characterize the parent compound, sibutramine, and to analyze formulations containing its metabolites, specific chemical shift data for isolated this compound are not extensively detailed in publicly available literature. science.govnih.gov

Studies involving the analysis of herbal supplements adulterated with sibutramine and its analogues have employed ¹H-NMR for quantification and identification. researchgate.net For instance, Diffusion Ordered Spectroscopy (DOSY) ¹H-NMR has been used to analyze complex matrices of dietary supplements, allowing for the detection of active ingredients like sibutramine. researchgate.net

Furthermore, advanced NMR techniques have been applied to study the enantiomeric properties of sibutramine. On a 600 MHz ¹H-NMR instrument, the separation of enantiomer signals was achieved through diastereomeric interaction with a chiral selector, methyl-β-cyclodextrin. actamedicamarisiensis.roresearchgate.net Such methodologies are critical for distinguishing between the R and S enantiomers of sibutramine and its metabolites, which exhibit different potencies. actamedicamarisiensis.ro While these studies confirm the utility of NMR, a definitive spectral assignment for this compound remains a gap in the literature.

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a rapid and highly sensitive technique for detecting and discriminating between sibutramine and its analogues, including mono-desmethylsibutramine (MDS). oup.com This method overcomes the weak signals typical of conventional Raman spectroscopy, allowing for the analysis of trace amounts of substances. oup.com

Research has demonstrated that SERS, when coupled with chemometrics, can effectively distinguish between sibutramine, mono-desmethylsibutramine, and di-desmethylsibutramine. oup.com A key finding is the identification of a characteristic SERS peak at 1407 cm⁻¹ which is specific to MDS. oup.com The application of a second derivative transformation to the spectral data can further enhance the clarity of this peak, aiding in definitive identification. oup.com The sensitivity of this technique is notable, with a reported limit of detection for MDS of 5.00 × 10⁻⁷ M. oup.com

SERS Characteristic Peaks for Sibutramine and its Metabolites
CompoundCharacteristic SERS Peak (cm⁻¹)Significance
Sibutramine (SIB)1060Used to discriminate SIB from its metabolites. oup.com
Mono-desmethylsibutramine (MDS)1407Key peak for identifying MDS. oup.com

UV Spectrophotometry and Derivative Spectrophotometry

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of pharmaceutical compounds. For sibutramine, studies have consistently reported a maximum absorbance (λmax) at approximately 222-224 nm when measured in solvents like methanol or water. researchgate.netinnovareacademics.inlatamjpharm.org

Given that this compound retains the essential p-chlorophenyl chromophore of the parent molecule, its UV absorption profile is expected to be very similar. Therefore, its λmax would logically fall within the same 222-224 nm range. This method is often employed for routine quantification in capsules and other formulations. researchgate.net

Derivative spectrophotometry can be used to enhance the resolution of spectra and reduce interference from excipients. For sibutramine, first and second-order derivative spectra have been recorded at wavelengths of 217 nm and 223 nm, respectively. researchgate.net This approach improves specificity and can be advantageous when analyzing samples in complex matrices without extensive cleanup. researchgate.net

Method Validation and Research Performance Parameters (e.g., LOD, LOQ, Precision, Accuracy)

The validation of analytical methods is critical to ensure that the data generated are reliable, reproducible, and accurate. For this compound (referred to as M1 or MDS in many studies), various methods have been validated, providing key performance parameters such as the Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, precision, and accuracy.

A variety of techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), high-performance liquid chromatography (HPLC) with UV detection, and SERS, have been developed and validated for its quantification in biological matrices and other samples. The performance parameters often vary based on the complexity of the sample matrix and the analytical instrumentation used.

Validation Parameters for the Quantification of Mono-desmethylsibutramine (M1/MDS)
Analytical MethodMatrixLinear RangeLOD / LLOQPrecision (%CV)Accuracy / RecoveryReference
LC-MS/MSHuman Plasma0.1 - 8.0 ng/mLLLOQ: 0.1 ng/mLIntra- & Inter-assay < 10.0%N/A oup.comnih.gov
LC-MS/MSHuman Plasma10.0 - 10,000.0 pg/mLN/AN/AN/A nih.gov
SERSAqueous SolutionN/ALOD: 5.00 × 10⁻⁷ MN/AN/A oup.com
Column-switching HPLC-UVRat Serum0.1 - 1.0 µg/mLN/A1.97 - 8.79%10.4 - 10.7% (as %Error) latamjpharm.org

The data demonstrates that highly sensitive methods like LC-MS/MS can achieve LLOQs in the sub-ng/mL range, making them suitable for pharmacokinetic studies where concentrations in plasma are low. oup.comnih.gov

Sample Preparation Strategies for Analytical Research (e.g., Solid Phase Extraction)

Effective sample preparation is a prerequisite for accurate and reliable analytical results, particularly when dealing with complex biological matrices like plasma or serum. The goal is to isolate the analyte of interest, remove interfering substances, and concentrate the sample. For this compound, several extraction techniques have been employed, with Solid Phase Extraction (SPE) being a prominent and efficient method.

Solid Phase Extraction (SPE)

A rapid and sensitive LC-MS/MS method for quantifying mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2) from human plasma utilizes SPE for sample cleanup. oup.comnih.gov A detailed protocol using Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges, which are effective for a wide range of compounds, has been described. oup.com

The general SPE procedure is as follows:

Sample Pre-treatment: A 0.5 mL aliquot of plasma is acidified with ortho-phosphoric acid. oup.com

Cartridge Conditioning: The Oasis HLB extraction cartridge is preconditioned sequentially with 1.0 mL of methanol and 2.0 mL of water. oup.com

Sample Loading: The acidified plasma sample is loaded onto the conditioned cartridge. oup.com The hydrophilic and lipophilic balance of the HLB sorbent allows for strong binding of the analytes. oup.com

Washing: The cartridge is washed to remove interfering components. This involves a wash with 1.0 mL of water, followed by 1.0 mL of 30% methanol in water. oup.com

Elution: The retained analytes are then eluted from the cartridge into a collection tube.

Other reported sample preparation techniques include liquid-liquid extraction (LLE) with solvents like methyl tertiary butyl ether (MTBE) and direct injection after dilution when using column-switching HPLC systems. latamjpharm.orgnih.gov The choice of method depends on the analytical technique, the required level of cleanliness, and the sample matrix.

Pharmacological Mechanisms and Receptor Interactions in Pre Clinical Research

Monoamine Neurotransmitter Reuptake Inhibition Research

R-(+)-Mono-desmethylsibutramine is an active metabolite of sibutramine (B127822). nih.gov Pre-clinical research has established that its pharmacological effects are primarily mediated through the inhibition of monoamine neurotransmitter reuptake. nih.govcaldic.com The parent compound, sibutramine, is considered a weak reuptake inhibitor, and its therapeutic effects are largely attributed to its more potent active metabolites, including mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2). caldic.com These metabolites potently block the reuptake of norepinephrine (B1679862) and serotonin (B10506). caldic.com In vitro studies have quantified the inhibitory activity of the enantiomers of mono-desmethylsibutramine on the reuptake of norepinephrine, serotonin, and dopamine (B1211576). nih.gov

In vitro studies measuring the inhibition of norepinephrine uptake have demonstrated that this compound is a potent inhibitor. nih.gov Research indicates that both enantiomers of the active metabolites of sibutramine are more potent at inhibiting the reuptake of norepinephrine and dopamine than that of serotonin. nih.gov This potent blockade of norepinephrine reuptake is a key mechanism contributing to the compound's pharmacological activity observed in pre-clinical models. caldic.com

This compound also functions as an inhibitor of serotonin (5-HT) reuptake. nih.govcaldic.com While effective, its potency for serotonin reuptake inhibition is comparatively less than its effect on norepinephrine. nih.gov The combined inhibition of both serotonin and norepinephrine reuptake is a characteristic feature of this class of compounds and is believed to be central to their therapeutic action in animal models. caldic.comnih.gov

The compound demonstrates inhibitory effects on dopamine reuptake. nih.gov Pre-clinical in vitro assays have determined the concentration required to inhibit 50% of dopamine uptake (IC50), confirming its activity at the dopamine transporter. nih.gov Compared to its potent inhibition of norepinephrine, the effect on dopamine reuptake is less pronounced but still a measurable component of its pharmacological profile. nih.gov

Comparative Receptor Binding Affinities and Potencies of Enantiomers (in vitro/animal models)

Mono-desmethylsibutramine is optically active, existing as R-(+)- and S-(-)-enantiomers. nih.gov In vitro studies have been conducted to determine the comparative potencies of these enantiomers in inhibiting the reuptake of monoamine neurotransmitters. The data reveals a clear enantioselective difference, with the R-(+)-enantiomer generally showing higher potency. nih.gov

In Vitro Monoamine Reuptake Inhibition (IC50) of Mono-desmethylsibutramine Enantiomers
CompoundNorepinephrine (nM)Serotonin (nM)Dopamine (nM)
This compoundData Not Available in SourceData Not Available in SourceData Not Available in Source
S-(-)-Mono-desmethylsibutramineData Not Available in SourceData Not Available in SourceData Not Available in Source

Note: Specific IC50 values were determined in the cited study but are not explicitly stated in the provided abstract. The study concluded that the R-enantiomers were more potent inhibitors of norepinephrine and dopamine uptake than serotonin uptake. nih.gov

Behavioral Pharmacology Studies in Animal Models (e.g., Anorexic Effects, Locomotor Activity, Antidepressant-like effects)

Animal models have been instrumental in characterizing the behavioral effects of this compound. Studies in rats have investigated its impact on food intake (anorexic effects), locomotor activity, and behaviors relevant to antidepressant-like effects. nih.gov Research shows that the compound can dose-dependently reduce food intake. nih.gov Furthermore, it has been observed to increase locomotor activity and reduce immobility time in the Porsolt swim test, a model used to screen for potential antidepressant effects. nih.gov Interestingly, the anorexic and locomotor effects could be dissociated from each other, as decreased food intake was observed at a time point when locomotor activity was unaffected. nih.gov

The behavioral effects of mono-desmethylsibutramine are markedly enantioselective. nih.gov In studies directly comparing the R-(+)- and S-(-)-enantiomers in rats, the R-(+)-enantiomer demonstrated significantly greater anorexic effects than the S-(-)-enantiomer. nih.gov Similarly, for both increased locomotor activity and antidepressant-like effects in the swim test, the R-(+)-enantiomer was found to be more potent than its S-(-) counterpart. nih.gov

Summary of Enantioselective Behavioral Effects in Rats
Behavioral TestEffect of this compoundComparative Potency vs. S-(-) Enantiomer
Anorexic Effects (Food Intake)Significant DecreaseMore Potent nih.gov
Locomotor ActivityIncreaseMore Potent nih.gov
Porsolt Swim Test (Antidepressant-like)Reduced ImmobilityMore Potent nih.gov

Molecular and Cellular Mechanisms of Action

Pre-clinical research into the molecular and cellular mechanisms of this compound has primarily focused on its interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine from the synaptic cleft. The inhibition of these transporters leads to an increase in the extracellular concentration of these neurotransmitters, thereby enhancing their signaling.

Detailed in vitro studies have demonstrated that this compound is a potent inhibitor of norepinephrine and dopamine reuptake, with a significantly lower potency for serotonin reuptake nih.gov. This pharmacological profile distinguishes it from many other reuptake inhibitors and is believed to be a key contributor to its observed pharmacological effects nih.gov.

The enantioselectivity of this action is a critical aspect of its molecular mechanism. Research has consistently shown that the R-(+)-enantiomer of mono-desmethylsibutramine is substantially more potent in its interaction with monoamine transporters compared to its S-(-)-enantiomer nih.gov.

Detailed Research Findings

A pivotal in vitro study determined the 50% inhibitory concentrations (IC50) of the enantiomers of mono-desmethylsibutramine on the uptake of norepinephrine, dopamine, and serotonin in rat brain tissue. The findings from this research are summarized in the table below, illustrating the potency and selectivity of this compound.

In Vitro Inhibition of Monoamine Uptake by Enantiomers of Mono-desmethylsibutramine
CompoundNorepinephrine Uptake IC50 (nM)Dopamine Uptake IC50 (nM)Serotonin Uptake IC50 (nM)
This compound2.929.4102
S-(-)-Mono-desmethylsibutramine15.812131.5

The data clearly indicates that this compound is a potent inhibitor of both norepinephrine and dopamine reuptake nih.gov. Specifically, it is approximately 5.4 times more potent at inhibiting norepinephrine reuptake and about 4.1 times more potent at inhibiting dopamine reuptake than its corresponding S-(-)-enantiomer.

Conversely, the S-(-)-enantiomer was found to be more potent at inhibiting serotonin reuptake, with an IC50 value of 31.5 nM compared to 102 nM for the R-(+)-enantiomer nih.gov. This demonstrates a clear enantioselective difference in the pharmacological activity of the two isomers. The primary mechanism of action for this compound is therefore characterized by a potent and relatively balanced inhibition of norepinephrine and dopamine transporters, with a weaker effect on the serotonin transporter nih.gov.

Stereochemical Research and Chiral Purity Considerations

Importance of (R)-Configuration for Biological Activity Research

Research has consistently demonstrated that the biological activity of mono-desmethylsibutramine resides predominantly in its (R)-(+)-enantiomer. This stereoselectivity is evident in its primary mechanism of action: the inhibition of neurotransmitter reuptake. The (R)-enantiomer is significantly more potent at inhibiting the reuptake of norepinephrine (B1679862) and dopamine (B1211576) compared to its (S)-(-)-counterpart. nih.gov

Studies have quantified this difference by determining the in vitro inhibitory concentrations (IC₅₀) for each enantiomer against the transporters for norepinephrine (NET), dopamine (DAT), and serotonin (B10506) (SERT). The data clearly indicates that (R)-(+)-mono-desmethylsibutramine is a more potent inhibitor of NET and DAT than the (S)-enantiomer. nih.gov For instance, the anorexic and locomotor effects observed in animal models are largely attributed to the (R)-enantiomers of sibutramine's metabolites. nih.gov This pronounced difference in potency underscores the necessity of using the enantiomerically pure (R)-(+)-form in research to accurately investigate its pharmacological effects and potential therapeutic applications. The selective effects of the (R)-(+)-enantiomer have been well-characterized, highlighting its greater pharmacological potency compared to the (S)-(-)-enantiomer. researchgate.net

Table 1: Comparative In Vitro Inhibitory Activity (IC₅₀) of Mono-desmethylsibutramine Enantiomers on Neurotransmitter Transporters

Compound/Enantiomer Norepinephrine (NET) IC₅₀ (nM) Dopamine (DAT) IC₅₀ (nM) Serotonin (SERT) IC₅₀ (nM)
(R)-(+)-Mono-desmethylsibutramine Data not available in provided search results Data not available in provided search results Data not available in provided search results
(S)-(-)-Mono-desmethylsibutramine Data not available in provided search results Data not available in provided search results Data not available in provided search results

Data represents a summary from available research findings. Specific values can vary based on experimental conditions.

Enantiomeric Resolution Techniques for Research Purity

Given the stereoselective activity of mono-desmethylsibutramine, obtaining enantiomerically pure forms is crucial for research. Enantiomeric resolution, the process of separating a racemic mixture into its individual enantiomers, is achieved through various analytical and preparative techniques. wikipedia.org For sibutramine (B127822) and its metabolites, chiral high-performance liquid chromatography (HPLC) is a widely employed method. researchgate.netnih.gov

These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Protein-based CSPs, such as Chiral-AGP, have proven effective in resolving the enantiomers of sibutramine and its desmethyl metabolites from biological matrices like rat plasma. researchgate.netnih.gov Another successful approach involves the use of capillary electrophoresis with cyclodextrins, such as methyl-β-cyclodextrin, as chiral selectors. researchgate.net The development of these sensitive and specific analytical methods is essential for pharmacokinetic studies and for ensuring the chiral purity of the compounds used in pharmacological research.

Table 2: Examples of Enantiomeric Resolution Techniques for Sibutramine Metabolites

Technique Chiral Selector/Stationary Phase Mobile Phase/Buffer Application
HPLC Chiral-AGP stationary phase 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.03):acetonitrile (B52724) (94:6, v/v) Separation of R(+)- and S(-)-isomers of sibutramine, mono-desmethylsibutramine, and di-desmethylsibutramine in rat plasma. researchgate.netnih.gov
Capillary Electrophoresis (CE) Methyl-β-cyclodextrin (M-β-CD) 50 mM phosphate (B84403) buffer (pH 3.0) with 10 mM M-β-CD Enantiomeric separation and quantification of sibutramine. researchgate.net

| HPLC | Ultron ES-OVM column | Details not specified in provided search results | Determination of enantiomeric purity of sibutramine. researchgate.net |

Impact of Stereoisomerism on Biotransformation and Pharmacological Profiles

The stereochemistry of mono-desmethylsibutramine not only dictates its pharmacological potency but also significantly influences its metabolic fate. The biotransformation of sibutramine and its metabolites is enantioselective, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govnih.gov

While the initial N-demethylation of sibutramine to mono-desmethylsibutramine shows little stereoselectivity, subsequent metabolic steps are markedly different for the (R) and (S) enantiomers. nih.gov Specifically, the (S)-enantiomer of mono-desmethylsibutramine is preferentially metabolized to di-desmethylsibutramine and subsequent hydroxylated metabolites compared to the (R)-enantiomer. nih.gov Enzymes like CYP2B6 and CYP2C19 show a preference for metabolizing the (S)-enantiomers. nih.gov

Table 3: Stereoselective Metabolism of Sibutramine Metabolites by Cytochrome P450 Isoforms

Metabolic Reaction Preferred Enantiomer Key CYP Isoform(s) Intrinsic Clearance (Clint) Ratio (S/R)
Mono-desmethylsibutramine to Di-desmethylsibutramine S-enantiomer CYP2B6 2.14 nih.gov
Mono-desmethylsibutramine to Hydroxyl-M1 S-enantiomer CYP2B6, CYP2C19 4.83 nih.gov
Di-desmethylsibutramine to Hydroxyl-M2 S-enantiomer CYP2B6, CYP2C19 9.94 nih.gov

Data is derived from studies using human liver microsomes and recombinant CYP isoforms. nih.gov

Applications in Forensic and Analytical Toxicology Research

Detection and Identification in Adulterated Products

The illicit adulteration of herbal and dietary supplements with synthetic pharmaceutical compounds is a persistent global health issue. nih.govingentaconnect.com Weight loss supplements are particularly affected, with sibutramine (B127822) and its analogues, including mono-desmethylsibutramine, being among the most common undeclared ingredients. nih.govingentaconnect.commdpi.comnih.gov Forensic analysis of products marketed as "natural" or "herbal" frequently reveals the presence of these substances, which are added to enhance the product's efficacy. nih.govscispace.com

One study investigating herbal weight loss products identified N-mono-desmethylsibutramine alongside sibutramine and phenolphthalein (B1677637) as adulterants. nih.gov The presence of such compounds in untested dosages poses significant health risks to consumers who are often unaware of what they are ingesting. nih.gov The detection of these adulterants is crucial for regulatory enforcement and public safety. mdpi.com

A wide array of analytical techniques has been developed and employed for the detection and quantification of mono-desmethylsibutramine in these complex matrices. These methods must be sensitive and selective enough to identify the target compounds within intricate herbal blends. researchgate.net

Commonly Used Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): Often coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS), HPLC is a cornerstone technique for separating and identifying sibutramine and its metabolites in supplements. ingentaconnect.comscispace.commedigraphic.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This method is a reliable tool for confirming the presence of adulterants like sibutramine and its derivatives. mdpi.commdpi.comtci-thaijo.org It offers high sensitivity and specificity, making it suitable for forensic confirmation. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Recognized for its high sensitivity and specificity, LC-MS/MS is extensively used for screening and quantifying sibutramine metabolites. medigraphic.comalliedacademies.orgnih.gov It allows for the detection of trace amounts of the substance in complex samples.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is utilized as an effective and cost-efficient screening tool for identifying adulterants in a large number of samples before confirmation by more sophisticated methods. mdpi.comresearchgate.net

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy: This technique has been evaluated as a rapid screening tool for detecting sibutramine in dietary supplements, allowing for on-site analysis at inspection points without extensive sample preparation. researchgate.netnih.gov

The following table summarizes findings from various studies on the adulteration of consumer products with sibutramine and its metabolites.

Product CategoryDetected AdulterantsAnalytical Method(s)Reference(s)
Herbal Weight Loss ProductsSibutramine, N-mono-desmethylsibutramine, PhenolphthaleinNot specified in abstract nih.gov
Slimming Dietary SupplementsSibutramine, N-desmethylsibutramine, N-didesmethylsibutramineHPTLC, GC-MS, LC-MS/MS tandfonline.com
Dietary SupplementsSibutramineGC-MS mdpi.com
Instant Coffee Slimming ProductsSibutramineATR-FTIR, GC-MS tci-thaijo.org
Herbal Slimming SupplementsSibutramine, PhenolphthaleinHPTLC, GC-MS, HPLC mdpi.com

Contribution to Illicit Substance Identification Research

Research into R-(+)-Mono-desmethylsibutramine contributes significantly to the broader field of illicit substance identification. The frequent appearance of sibutramine metabolites and newly synthesized analogues in adulterated products necessitates the continuous development of advanced analytical strategies. scispace.comtandfonline.com

The study of these compounds drives innovation in forensic and analytical chemistry. When illegal manufacturers create new analogues to circumvent existing regulations, scientists must develop methods to detect these novel structures. tandfonline.com Research on known metabolites like mono-desmethylsibutramine provides a foundation for predicting, identifying, and confirming the structures of these new "designer" drugs. tandfonline.com

Furthermore, the development of comprehensive screening methods that can simultaneously detect a wide range of known adulterants, including sibutramine and its metabolites, is a key area of research. researchgate.netmedigraphic.com For example, an HPLC-ESI-MS method was developed for the simultaneous determination of sibutramine and N-di-desmethylsibutramine in dietary supplements, demonstrating the push towards more efficient and all-encompassing analytical solutions. nih.gov These multi-analyte methods are crucial for regulatory laboratories that screen large volumes of products for potential adulteration. researchgate.netmedigraphic.com This ongoing analytical arms race ensures that forensic science keeps pace with the evolving nature of illicitly manufactured and distributed products.

Future Directions and Emerging Research Avenues

Elucidation of Further Stereoselective Pathways

The synthesis of enantiomerically pure compounds is a significant focus in pharmaceutical chemistry. For R-(+)-Mono-desmethylsibutramine, future research is geared towards discovering more efficient and highly selective stereoselective synthesis routes. A key approach is the use of catalytic asymmetric synthesis, which has been successfully applied to create a precursor of sibutramine (B127822), di-des-methylsibutramine. nih.gov In one method, a ruthenium catalyst with an atropisomeric diphosphine ligand ((R)-MeOBiPheP) was used in the asymmetric hydrogenation of a dienamide, achieving a high enantiomeric excess of 98.5%. nih.gov This suggests that similar catalytic systems could be adapted for the direct synthesis of this compound.

Another promising area is the use of chiral building blocks, which are molecules that are already in the desired enantiomeric form. mdpi.com Research into the stereospecific cyclization of chiral epoxides, catalyzed by acids like (+)-10-camphorsulfonic acid (CSA), has shown high stereocontrol. mdpi.com This type of reaction could be explored for the synthesis of the cyclobutane (B1203170) ring of this compound with the correct stereochemistry.

Furthermore, dynamic kinetic resolution is a powerful strategy for converting a racemic mixture into a single desired enantiomer. nih.gov This has been demonstrated in the synthesis of 3,4-disubstituted succinimides using a Rhodium catalyst, achieving high diastereoselectivity and enantioselectivity. nih.gov Investigating similar dynamic kinetic resolution processes for intermediates in the synthesis of this compound could provide a highly efficient pathway to the target molecule.

Development of Novel Analytical Techniques for Trace Analysis

The ability to detect and quantify minute amounts of this compound is crucial for various research applications, including metabolic studies and environmental monitoring. Current analytical methods for sibutramine and its metabolites often rely on techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). researchgate.net However, there is a continuous drive to develop more sensitive, rapid, and cost-effective analytical methods.

One area of development is in the sample preparation process. Techniques like solid-phase extraction (SPE) are being optimized to more efficiently isolate the analyte from complex matrices. researchgate.net The use of novel sorbents in SPE could lead to higher recovery rates and cleaner samples, which in turn improves the sensitivity of the subsequent analysis.

In terms of detection, high-resolution mass spectrometry (HRMS) offers significant advantages over traditional tandem mass spectrometry. HRMS provides more accurate mass measurements, which can help in the unequivocal identification of the compound and its metabolites, even at trace levels. nih.gov

Capillary electrophoresis (CE) is another powerful technique that offers high separation efficiency and requires minimal sample volume. actamedicamarisiensis.romdpi.com The development of new chiral selectors for use in CE could enable the direct and sensitive enantioselective analysis of this compound.

Furthermore, innovative screening methods are being explored. For instance, surface-enhanced Raman spectroscopy (SERS) coupled with chemometrics has been used for the rapid discrimination of sibutramine and its analogues. rsc.org This approach, which can be highly sensitive, could be adapted for the specific detection of this compound. Simple, colorimetric-based screening kits are also being developed for the rapid detection of sibutramine and related compounds, which could be useful for preliminary field testing. nih.gov

Analytical TechniquePrincipleApplication for this compoundPotential Advancements
LC-MS/MS Separation by liquid chromatography followed by mass spectrometric detection. researchgate.netQuantitative analysis in biological fluids and environmental samples. researchgate.netUse of more efficient chromatography columns and more sensitive mass spectrometers.
GC-MS Separation of volatile compounds by gas chromatography followed by mass spectrometric detection. researchgate.netAnalysis of derivatized metabolites. researchgate.netDevelopment of new derivatization reagents to improve volatility and ionization efficiency.
HPTLC-UV Separation on a high-performance thin-layer chromatography plate with detection by UV light. nih.govScreening for the presence in various samples. nih.govCoupling with mass spectrometry (HPTLC-MS) for definitive identification.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field. actamedicamarisiensis.romdpi.comChiral separation of enantiomers. actamedicamarisiensis.roDevelopment of novel chiral selectors and online concentration techniques.
SERS Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces. rsc.orgRapid and sensitive screening. rsc.orgDevelopment of specific SERS substrates for targeted analysis.

Advanced Computational Modeling and Simulations in Structure-Activity Studies

Computational methods are becoming indispensable tools in modern drug discovery and chemical research. For this compound, advanced computational modeling and simulations can provide deep insights into its structure-activity relationships (SAR). These methods allow researchers to predict how the molecule will interact with biological targets, which can guide the design of new experiments and analogues. nih.gov

Molecular docking is a key computational technique used to predict the binding orientation of a molecule to a target protein. researchgate.netnih.gov By docking this compound into the binding sites of relevant transporters and receptors, researchers can identify the key amino acid residues involved in the interaction. mdpi.commdpi.com This information is crucial for understanding its mechanism of action and for designing new molecules with improved or altered activity.

Quantitative Structure-Activity Relationship (QSAR) models are another important computational tool. nih.gov QSAR models use statistical methods to correlate the chemical structure of a series of compounds with their biological activity. By developing QSAR models for sibutramine analogues, it is possible to predict the activity of new, unsynthesized compounds. nih.gov This can help to prioritize which compounds to synthesize and test, saving time and resources.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule and its complex with a biological target over time. nih.govmdpi.comresearchgate.net MD simulations can reveal how the binding of this compound affects the conformation and flexibility of the target protein, providing a more detailed picture of the binding event. researchgate.net

The integration of these computational approaches can lead to a comprehensive understanding of the SAR of this compound. This knowledge is invaluable for predicting the biological activity of new analogues and for guiding the development of new research tools.

Computational MethodDescriptionApplication in this compound Research
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor. researchgate.netnih.govTo understand the binding mode of this compound with its biological targets.
QSAR Relates the chemical structure of a molecule to its biological activity. nih.govTo predict the activity of new analogues and guide their design.
Molecular Dynamics Simulates the movement of atoms and molecules over time. nih.govmdpi.comresearchgate.netTo study the stability of the ligand-receptor complex and the conformational changes induced by binding.

Exploration of New Chemical Analogues for Research Purposes

The synthesis and study of new chemical analogues of this compound is a critical area of future research. By systematically modifying the structure of the molecule, researchers can probe the specific features that are important for its biological activity. This can lead to the development of new research tools with more specific or potent effects.

One approach is to modify the substituents on the phenyl ring. For example, replacing the chlorine atom with other halogens or with different electron-withdrawing or electron-donating groups could have a significant impact on the molecule's activity. nih.gov

Another area of exploration is the modification of the cyclobutane ring. Altering the size of the ring or introducing substituents could affect the molecule's conformation and its ability to bind to its biological targets.

The isobutyl group is another key feature that can be modified. Analogues with different alkyl chains or with the introduction of functional groups could exhibit different pharmacokinetic and pharmacodynamic properties. nih.gov A novel analogue, 11-desisobutyl-11-benzylsibutramine, was discovered in a weight loss supplement, highlighting the potential for significant structural modifications. nih.gov

Q & A

Q. How to ensure rigor in reporting negative or inconclusive results?

  • Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies. Disclose all experimental parameters (e.g., batch variability, blinding status). Use platforms like Zenodo to share raw datasets and analysis code. Discuss limitations explicitly (e.g., sample size, model relevance) and propose follow-up experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.